2-Chloro-5-fluorobenzothiazole

カタログ番号 B142524

CAS番号:

154327-27-2

分子量: 187.62 g/mol

InChIキー: IHMBREJYLPBYSM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

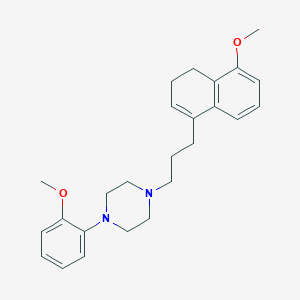

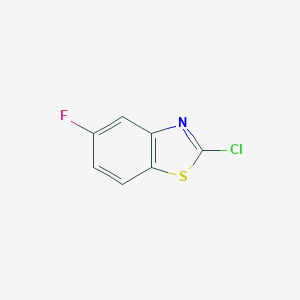

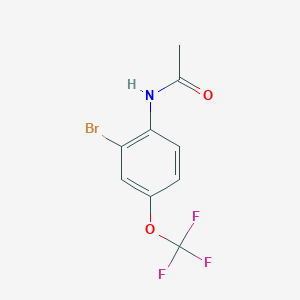

2-Chloro-5-fluorobenzothiazole is a chemical compound with the molecular formula C7H3ClFNS. Its molecular weight is 187.62 g/mol . It is also known by other names such as 2-Chloro-5-fluorobenzo[d]thiazole and 2-chloro-5-fluoro-1,3-benzothiazole .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve both conventional multistep processes and one-pot, atom economy procedures . The synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches . The reaction proceeds successively via the in situ steps and includes quaternization of 2-aminobenzothiazole with bromomethyl aryl ketone, HBr evolution, and formation of the imine with subsequent intramolecular cyclization .Molecular Structure Analysis

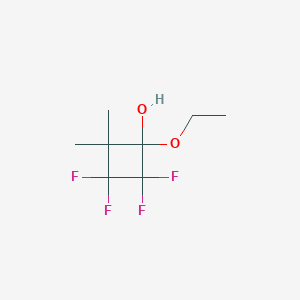

The molecular structure of 2-Chloro-5-fluorobenzothiazole consists of a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms. The benzene ring is substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively .Chemical Reactions Analysis

Benzothiazoles, including 2-Chloro-5-fluorobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for this purpose .Physical And Chemical Properties Analysis

2-Chloro-5-fluorobenzothiazole has several computed properties. It has a molecular weight of 187.62 g/mol, an XLogP3-AA of 3.4, and a topological polar surface area of 41.1 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 186.9658761 g/mol .科学的研究の応用

- Benzothiazole compounds have been involved in research aimed at evaluating new products that possess antimicrobial activities .

- The compounds were synthesized via various methods and their antimicrobial activity was screened against selected strains of bacteria and fungi .

- Benzothiazole derivatives have shown potential as anticancer agents .

- The compounds were synthesized and their effects on the proliferation of various cancer cell lines were evaluated .

- Benzothiazole compounds have been synthesized and evaluated for their antifungal activities .

- The compounds were screened for their inhibitory activities against various fungal strains .

- Benzothiazole compounds have been involved in research aimed at evaluating new products that possess anthelmintic activities .

- The compounds were synthesized and their anthelmintic activities were evaluated .

- Benzothiazole compounds have been involved in research aimed at evaluating new products that possess anti-diabetic activities .

- The compounds were synthesized and their α-glucosidase inhibitor activity was evaluated .

Antimicrobial Research

Anticancer Research

Antifungal Research

Anthelmintic Research

Anti-Diabetic Research

Amyloid Imaging Agents Research

- Benzothiazole compounds, particularly 2-amino and 2-mercapto substituted benzothiazoles, are considered highly reactive building blocks for organic and organoelement synthesis .

- They are used in the synthesis of pharmacologically active heterocycles .

- The reactions of 2-amino- and 2-mercaptothiazole derivatives provide modern tools for the design of a wide variety of aromatic azoles .

- Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

- Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

- These avoid the use of toxic solvents and minimize the formation of side products .

- New structural hybrids of benzofuroxan and benzothiazole derivatives were synthesized by nucleophilic aromatic substitution .

- 2-Mercaptobenzothiazole was used in the synthesis .

Organic and Organoelement Synthesis

Synthesis of Aromatic Azoles

Green Chemistry

Synthesis of Benzofuroxan Derivatives

Synthesis of 2-Bisthiophene Substituted Benzothiazole Products

- Benzothiazoles have played an important role in the field of green chemistry .

- The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- A simple, economical, and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols, and DMF derivatives has been reported .

- This method only uses imidazolium chloride (50% mmol) as a promoter without any other additive .

Green Chemistry

Eco-Friendly Syntheses

Fabrication of 2-Arylbenzothiazoles

特性

IUPAC Name |

2-chloro-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMBREJYLPBYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459763 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluorobenzothiazole | |

CAS RN |

154327-27-2 | |

| Record name | 2-Chloro-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (50 μL, 0.65 mmol) was added neat to 5-fluoro-1,3-benzothiazole-2-thiol (100 mg, 0.54 mmol). The mixture was stirred at ambient temperature for 1 h, then heated at 60° C. for 30 minutes. The resulting solution was cooled to rt, and poured onto ice. The title compound was collected by filtration, washed with water, and dried under vacuum. The solid obtained was used without further purification; LC-MS m/z 188.1 (MH+), ret. time 3.27 min.

Synthesis routes and methods II

Procedure details

A solution of 242 g (3.5 mol) of sodium nitrite in 440 ml of water is added dropwise with stirring to a mixture, cooled to -10° C., of 147 g (0.87 mol) of 2-amino-5-fluoro-benzothiazole, 1700 ml of conc. hydrochloric acid and 20 g of copper power and the reaction mixture is stirred at 0° C. for 60 minutes and at 50° C. for a further 60 minutes. It is then extracted with chloroform and the solvent is carefully removed by distillation from the organic phase in a water-jet vacuum. 80 g (49% of theory) of 2-chloro-5-fluoro-benzothiazole are obtained as a crystalline residue of melting point 69° C.

Yield

49%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)